Methyl 4,5-difluoro-2-iodobenzoate
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Overview
Description
Methyl 4,5-difluoro-2-iodobenzoate is an organic compound with the molecular formula C8H5F2IO2. It is a pale-yellow to yellow-brown liquid that is used in various chemical reactions and research applications . The compound is characterized by the presence of fluorine and iodine atoms on a benzoate ester, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-difluoro-2-iodobenzoate typically involves the iodination of a difluorobenzoate precursor. One common method is the reaction of 4,5-difluorobenzoic acid with iodine and a suitable oxidizing agent, followed by esterification with methanol to form the methyl ester . The reaction conditions often require a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors with precise control over temperature, pressure, and reaction time to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-difluoro-2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 4,5-difluoro-2-iodobenzoate is used in a wide range of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the development of fluorinated compounds for biological studies.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4,5-difluoro-2-iodobenzoate involves its reactivity due to the presence of fluorine and iodine atoms. These atoms can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-4-iodobenzoate
- Methyl 2-fluoro-5-iodobenzoate
- Methyl 4,5-difluoro-2-bromobenzoate
Uniqueness
Methyl 4,5-difluoro-2-iodobenzoate is unique due to the specific positioning of the fluorine and iodine atoms on the benzoate ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
methyl 4,5-difluoro-2-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2IO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJGCNLTOKGTGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1I)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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